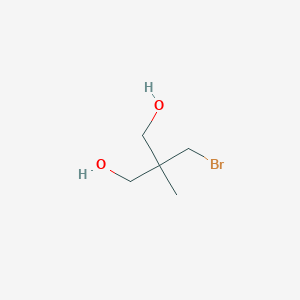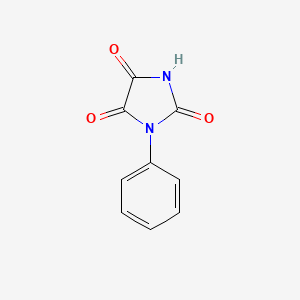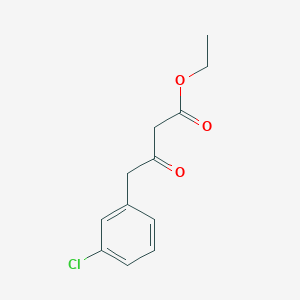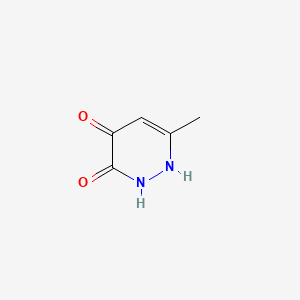
6-Methyl-3,4-pyridazinediol
Übersicht
Beschreibung
6-Methyl-3,4-pyridazinediol is a chemical compound that has gained significant attention in the scientific world due to its potential applications in various fields. This compound, also known as MHPD, has been studied extensively for its biochemical and physiological effects and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
6-Methyl-3,4-pyridazinediol and its derivatives have been explored for their potential in various scientific applications, focusing primarily on synthesis and structural analysis. For instance, pyridazine derivatives have demonstrated significant biological properties, including anti-tumor and anti-inflammatory activities. Recent studies have synthesized and characterized these compounds, utilizing techniques such as NMR, IR, mass spectral studies, and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations have been employed to compare theoretical and experimental results, providing insights into HOMO-LUMO energy levels, energy gap, and quantum chemical parameters, enhancing understanding of molecular structure and interactions (Sallam et al., 2021).
Corrosion Inhibition
The application of pyridazine derivatives in corrosion inhibition has been investigated, particularly for mild steel in acidic solutions. These studies have shown that certain pyridazine derivatives can significantly reduce corrosion, attributed to their molecular structure facilitating favorable adsorption on metal surfaces. Experimental and theoretical approaches, including gravimetric, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and DFT studies, have supported these findings, highlighting the potential of pyridazine derivatives in protective coatings and industrial applications (Khadiri et al., 2016).
Agricultural Chemistry
In agricultural chemistry, 6-Methyl-3,4-pyridazinediol derivatives have shown promise as herbicides and in plant growth regulation. The synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has been reported, with some compounds demonstrating significant herbicidal activities and the ability to inhibit chlorophyll at very low concentrations. These findings suggest the potential of pyridazine derivatives in developing new herbicides with high efficacy and selectivity (Xu et al., 2008).
Anticorrosive Properties
Exploring the anticorrosive properties of pyridazine derivatives further, research has focused on their effectiveness in protecting metals in corrosive environments. The structural analysis and theoretical calculations have provided valuable insights into the mechanisms of action, offering a basis for developing more efficient corrosion inhibitors. These studies have combined experimental techniques with computational methods to evaluate the performance of pyridazine derivatives, indicating their potential in extending the lifespan of metal structures and components (Ghazoui et al., 2017).
Eigenschaften
IUPAC Name |
6-methyl-1,2-dihydropyridazine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(8)5(9)7-6-3/h2H,1H3,(H,6,8)(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQHGCWVMOLOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=O)NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176919 | |
| Record name | 3,4-Pyridazinediol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3,4-pyridazinediol | |
CAS RN |
22390-53-0 | |
| Record name | 3,4-Pyridazinediol, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022390530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Pyridazinediol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



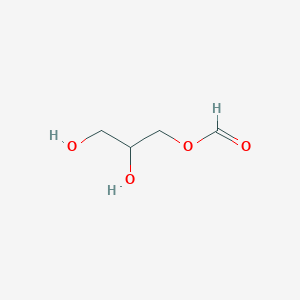
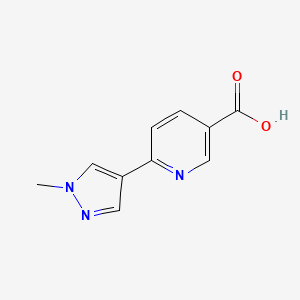

![(3aR,4S,7R,7aS)-2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3049799.png)


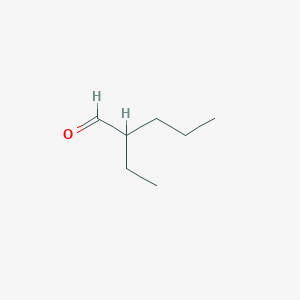

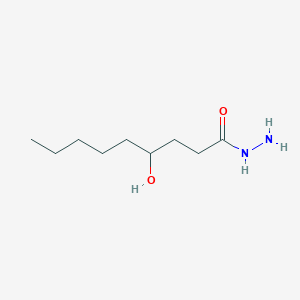
![[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate](/img/structure/B3049810.png)
